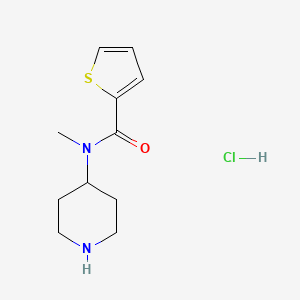

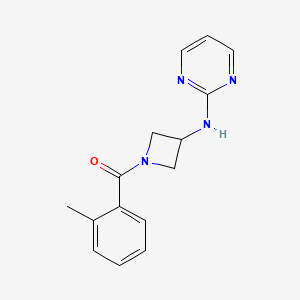

N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

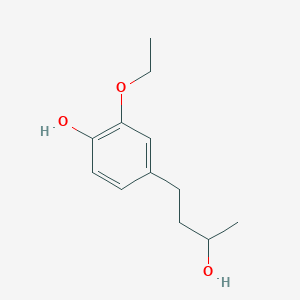

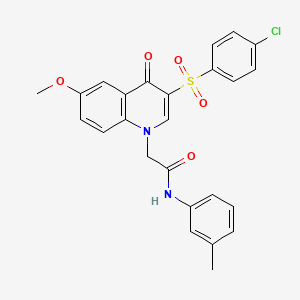

“N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of piperidine as a building block . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Molecular Structure Analysis

The molecular formula of “this compound” is C11H17ClN2OS . Its average mass is 260.784 Da and its monoisotopic mass is 260.075012 Da .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis for CGRP Receptor Inhibition

The compound N-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride has been utilized in the development of a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This synthesis process is significant for its application in the large-scale production of CGRP receptor inhibitors, which are important in medical treatments (Cann et al., 2012).

Structure-Activity Relationships in Cannabinoid Receptor Antagonism

Research into the structure-activity relationships of pyrazole derivatives, similar in structure to this compound, has identified key structural requirements for potent brain cannabinoid CB1 receptor antagonistic activity. This research provides insights into the development of more selective and potent cannabinoid receptor antagonists (Lan et al., 1999).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

The compound has been used in studies to understand its molecular interaction with the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models for CB1 receptor ligands, aiding in the design of more effective cannabinoid receptor antagonists (Shim et al., 2002).

Synthesis and Characterization in Heterocyclic Chemistry

In heterocyclic chemistry, derivatives of benzo[b]thiophene-2-carboxamide, which are structurally related to this compound, have been synthesized and characterized. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry (Sedlák et al., 2008).

Alternative Routes in Drug Synthesis

Research into alternative synthetic routes for related compounds showcases the versatility and potential for optimization in the synthesis of complex pharmaceutical agents, highlighting the importance of such compounds in drug development (Shahinshavali et al., 2021).

Eigenschaften

IUPAC Name |

N-methyl-N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c1-13(9-4-6-12-7-5-9)11(14)10-3-2-8-15-10;/h2-3,8-9,12H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVPBPXXDSIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)C2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)

![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)